5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid
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Overview
Description
5-(2-(Hydrazinecarbonyl)-[1,1’-biphenyl]-3-yl)oxazole-4-carboxylic acid is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and have gained significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base to form the oxazole ring . The reaction conditions often include polar solvents and specific catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Hydrazinecarbonyl)-[1,1’-biphenyl]-3-yl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-(2-(Hydrazinecarbonyl)-[1,1’-biphenyl]-3-yl)oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-biofilm activities.
Medicine: Explored for its cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-(Hydrazinecarbonyl)-[1,1’-biphenyl]-3-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- Oxazole-5-carboxylic acid
- 4-Oxazolecarboxylic acid
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-(2-(Hydrazinecarbonyl)-[1,1’-biphenyl]-3-yl)oxazole-4-carboxylic acid is unique due to its specific structure, which combines the oxazole ring with hydrazinecarbonyl and biphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H13N3O4 |
---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
5-[2-(hydrazinecarbonyl)-3-phenylphenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C17H13N3O4/c18-20-16(21)13-11(10-5-2-1-3-6-10)7-4-8-12(13)15-14(17(22)23)19-9-24-15/h1-9H,18H2,(H,20,21)(H,22,23) |
InChI Key |
NZDPKPYRAKODSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=C(N=CO3)C(=O)O)C(=O)NN |
Origin of Product |
United States |
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